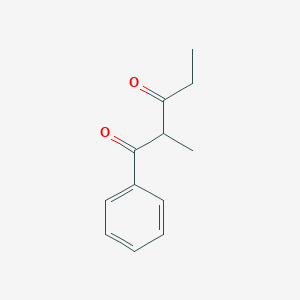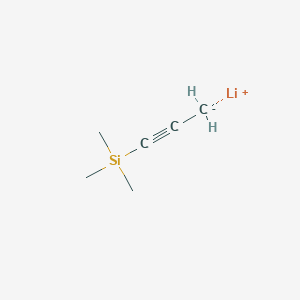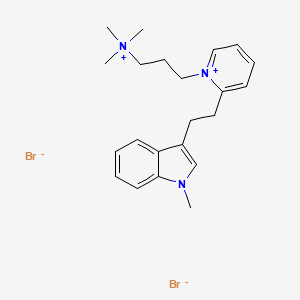
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound that features a unique structure combining an indole moiety with a pyridinium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Quaternization: The pyridinium ring is introduced through a quaternization reaction, where the indole derivative reacts with a pyridine derivative in the presence of a strong base.
Bromination: Finally, the compound is treated with bromine to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or methoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: Shares the indole moiety but lacks the pyridinium ring.
3-(Trimethylammonio)propyl)pyridinium: Contains the pyridinium ring but lacks the indole moiety.
N-Methyltryptamine: Similar indole structure with a different side chain.
Uniqueness
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is unique due to its combination of an indole moiety and a pyridinium ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
21199-38-2 |
|---|---|
Fórmula molecular |
C22H31Br2N3 |
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
trimethyl-[3-[2-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide |
InChI |
InChI=1S/C22H31N3.2BrH/c1-23-18-19(21-11-5-6-12-22(21)23)13-14-20-10-7-8-15-24(20)16-9-17-25(2,3)4;;/h5-8,10-12,15,18H,9,13-14,16-17H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
AVSGYCMQUBOYGP-UHFFFAOYSA-L |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCC3=CC=CC=[N+]3CCC[N+](C)(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


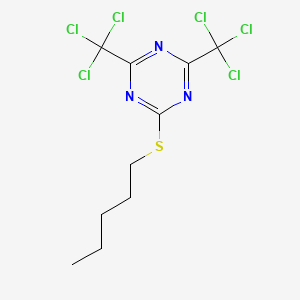
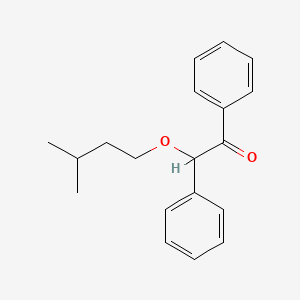
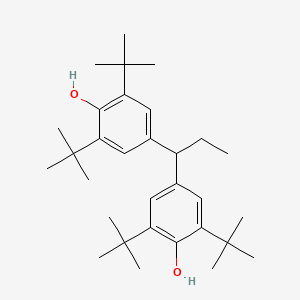
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
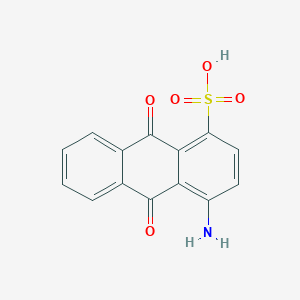
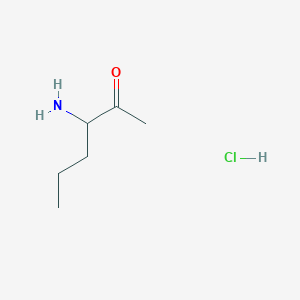
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)

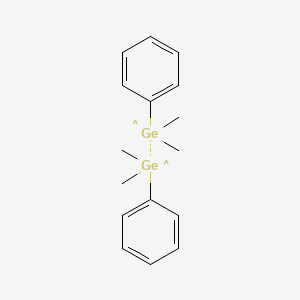
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
